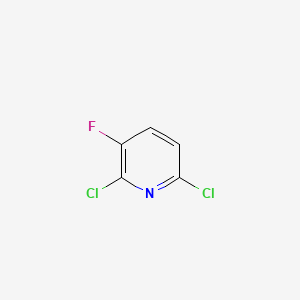

2,6-Dichloro-3-fluoropyridine

概要

説明

2,6-Dichloro-3-fluoropyridine is a pyridine derivative . It is a fluorinated heterocyclic building block used in chemical synthesis . The molecular formula is C5H2Cl2FN .

Synthesis Analysis

The synthesis of 2,6-Dichloro-3-fluoropyridine involves a multi-step reaction . The Balz and Schiemann reaction, a powerful methodology for preparing aryl fluorides, has been applied to the synthesis of fluoropyridines . Thus, 2,6-dichloro-3-fluoropyridine is readily prepared from 3-amino-2,6-dichloropyridine .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-fluoropyridine consists of a pyridine ring with two chlorine atoms and one fluorine atom attached to it . The molecular weight is 165.980 Da .Chemical Reactions Analysis

The Balz and Schiemann reaction is used in the synthesis of 2,6-Dichloro-3-fluoropyridine . This reaction is a powerful methodology for preparing aryl fluorides .Physical And Chemical Properties Analysis

2,6-Dichloro-3-fluoropyridine has a melting point of 44-46°C and a predicted boiling point of 196.0±35.0 °C . The predicted density is 1.498±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Synthesis of Antibiotics

2,6-Dichloro-3-fluoropyridine: is a key precursor in the synthesis of Gemifloxacin , a broad-spectrum oral antibiotic . This compound serves as a molecular scaffold for creating a variety of fluoroquinolone derivatives, which are crucial in developing antibiotics with reduced side effects and expanded medical applications.

Agricultural Chemicals

The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products2,6-Dichloro-3-fluoropyridine can be used as a starting material for the synthesis of certain herbicides and insecticides, leveraging its halogenated pyridine structure .

Radiopharmaceutical Synthesis

Fluorinated pyridines, including derivatives of 2,6-Dichloro-3-fluoropyridine , are explored for the synthesis of F-18 labeled compounds. These compounds are of special interest as potential imaging agents for local radiotherapy of cancer and other biological applications .

Organic Synthesis Building Blocks

Due to its multiple functional groups, 2,6-Dichloro-3-fluoropyridine is a versatile building block in organic synthesis. It is used in medicinal chemistry and biochemistry research for the facile synthesis of complex molecules .

Antitumor Activity

Research has been conducted on the synthesis and in vitro antitumor activity of novel naphthyridinone derivatives using 2,6-Dichloro-3-fluoropyridine . These studies are crucial for the development of new cancer treatments .

Development of Fluorinated Chemicals

The compound’s ability to serve as a fluorinated building block makes it valuable in the ongoing development of fluorinated chemicals, which have seen a steady increase in interest due to their unique properties .

Synthesis of Bicyclic Compounds

2,6-Dichloro-3-fluoropyridine: is also used in the synthesis of bicyclic compounds, which are important in various chemical and pharmaceutical applications .

Medicinal Chemistry Research

In medicinal chemistry, 2,6-Dichloro-3-fluoropyridine is utilized for the synthesis of various biologically active compounds, including those with potential therapeutic applications .

Safety and Hazards

2,6-Dichloro-3-fluoropyridine is classified as dangerous according to the Global Harmonized System (GHS). It has hazard statements H301-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

将来の方向性

There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The development of new high energy density materials is an interesting and challenging problem . The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties .

作用機序

Target of Action

It is known to be a key component in the suzuki–miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dichloro-3-fluoropyridine are related to its role in the Suzuki–Miyaura coupling reaction . This reaction is crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Result of Action

The result of the action of 2,6-Dichloro-3-fluoropyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of fluoroquinolone derivatives with different building blocks, which can be used to reduce the side effects of medication and expand medical applications .

特性

IUPAC Name |

2,6-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXSIJLRAOURJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535016 | |

| Record name | 2,6-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52208-50-1 | |

| Record name | 2,6-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

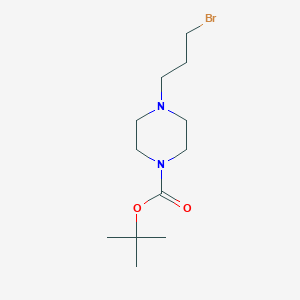

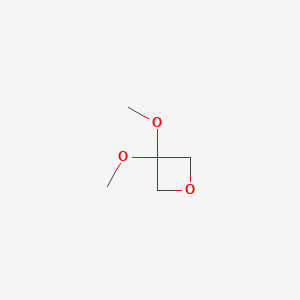

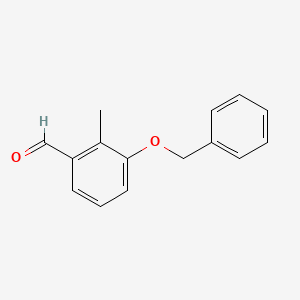

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)